molecular formula C15H15N3O B14912397 2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol

2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol

Cat. No.: B14912397
M. Wt: 253.30 g/mol
InChI Key: YXACSFRLENZATN-UHFFFAOYSA-N
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Description

2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. Common reagents used in these reactions include ammonium acetate, acetic acid, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while nucleophilic substitution can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-(2-aminobenzimidazol-1-yl)-4,5-dimethylphenol

InChI

InChI=1S/C15H15N3O/c1-9-7-13(14(19)8-10(9)2)18-12-6-4-3-5-11(12)17-15(18)16/h3-8,19H,1-2H3,(H2,16,17)

InChI Key

YXACSFRLENZATN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)N2C3=CC=CC=C3N=C2N

Origin of Product

United States

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